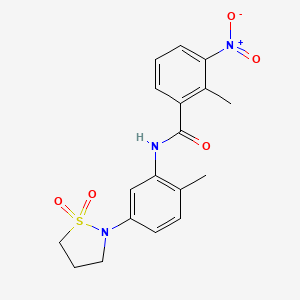

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and insulin-sensitizing properties.

科学的研究の応用

Antimicrobial Applications

A series of compounds related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they were tested for their inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The presence of thiazole and thiazolidine rings in these compounds contributes to their antimicrobial efficacy, indicating their potential for therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013); (Desai, Rajpara, & Joshi, 2013).

Antitubercular and Antimicrobial Agents

Research into 4-thiazolidinone derivatives, which are structurally related to the compound , has demonstrated their application as antitubercular and antimicrobial agents. These derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis, showcasing their potential in combating tuberculosis alongside their antimicrobial properties (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Hypoxia-Selective Cytotoxicity

Another area of research involves the exploration of compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide for their role as hypoxia-selective cytotoxins. These compounds are investigated for their potential in selectively targeting hypoxic tumor cells, a common characteristic of solid tumors, thereby offering a targeted approach to cancer therapy. Such compounds are designed to be activated under low oxygen conditions, which are prevalent within tumors, thus minimizing damage to healthy, oxygenated tissues (Palmer, van Zijl, Denny, & Wilson, 1995).

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It is believed to interact with cdk2, potentially inhibiting its activity . This could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By targeting CDK2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include halted cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle progression. By inhibiting CDK2, the compound could potentially halt cell growth and proliferation . This could have significant implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-7-8-14(20-9-4-10-27(20,25)26)11-16(12)19-18(22)15-5-3-6-17(13(15)2)21(23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJWEUIWSPXJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2437410.png)

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)

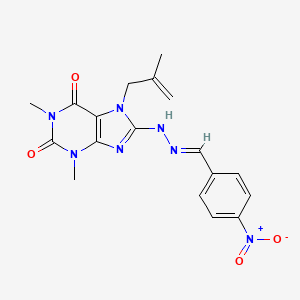

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)

![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)